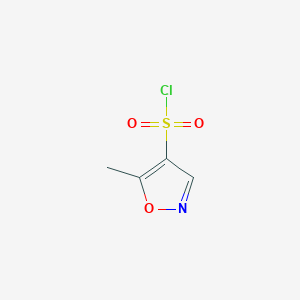
6-(4-Isopropoxybenzoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropoxybenzoylamino)hexanoic acid is an organic compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.37 g/mol . This compound is notable for its applications in proteomics research and other scientific fields. It features a hexanoic acid backbone with a 4-isopropoxybenzoylamino substituent, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropoxybenzoylamino)hexanoic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-isopropoxybenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond between the two acids.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as:
Batch Reactors: Utilizing large-scale batch reactors to perform the coupling reaction under controlled conditions.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and consistent production, which can be advantageous for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropoxybenzoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the amide group into an amine.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
6-(4-Isopropoxybenzoylamino)hexanoic acid has several applications in scientific research:
Proteomics: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(4-Isopropoxybenzoylamino)hexanoic acid exerts its effects depends on its specific application:
Proteomics: It may interact with proteins through hydrogen bonding and hydrophobic interactions, aiding in the elucidation of protein structures.
Medicinal Chemistry: The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxybenzoylamino)hexanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
6-(4-Ethoxybenzoylamino)hexanoic acid: Contains an ethoxy group, leading to different chemical properties.
6-(4-Propoxybenzoylamino)hexanoic acid: Features a propoxy group, which may affect its reactivity and interactions.
Uniqueness
6-(4-Isopropoxybenzoylamino)hexanoic acid is unique due to its specific substituent, which can influence its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
6-[(4-propan-2-yloxybenzoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUSKGEMZYATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389755 |
Source


|
| Record name | ST060661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305858-63-3 |
Source


|
| Record name | ST060661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)








